1-(2-Chlorobenzyl)-3'-(3-trifluoromethylphenyl)spiro(2,3-dihydro-1H-indole-3,2'-thiazolidine-2,4'-dione

Description

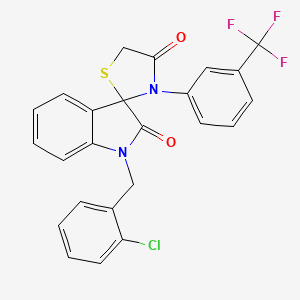

1-(2-Chlorobenzyl)-3'-(3-trifluoromethylphenyl)spiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione is a spirocyclic compound featuring a thiazolidinedione moiety fused to a dihydroindole core. The structure includes a 2-chlorobenzyl group at position 1 and a 3-trifluoromethylphenyl substituent at position 3'.

Properties

IUPAC Name |

1'-[(2-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF3N2O2S/c25-19-10-3-1-6-15(19)13-29-20-11-4-2-9-18(20)23(22(29)32)30(21(31)14-33-23)17-8-5-7-16(12-17)24(26,27)28/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDQYTNQQSIOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC=CC(=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorobenzyl)-3'-(3-trifluoromethylphenyl)spiro(2,3-dihydro-1H-indole-3,2'-thiazolidine-2,4'-dione), a complex organic compound, has garnered attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This compound integrates both indole and thiazolidine moieties, which are known for their diverse pharmacological properties. The following sections detail the biological activities observed in various studies, including anticancer effects and potential mechanisms of action.

- Molecular Formula : C24H16ClF3N2O2S

- Molecular Weight : 486.91 g/mol

- CAS Number : 338418-97-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Key findings include:

-

Anticancer Properties :

- In vitro studies demonstrate that the compound inhibits the growth of various cancer cell lines by disrupting the cell cycle and inducing apoptosis (programmed cell death) .

- The compound has shown effectiveness against multiple cancer types, indicating a broad spectrum of activity.

-

Mechanism of Action :

- The mechanism by which this compound induces apoptosis may involve the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways. This is similar to other compounds with spiro structures that have been studied for anticancer activity .

- Interaction studies suggest that the unique combination of halogenated aromatic groups enhances its interaction with biological targets, potentially leading to increased therapeutic efficacy .

Table 1: Summary of Biological Activities

Detailed Study Findings

A study conducted on various cancer cell lines revealed that treatment with this compound) resulted in:

- IC50 Values : Significant reductions in cell viability were noted, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Western blot analysis indicated an increase in p53 expression levels alongside caspase activation, suggesting a mitochondrial pathway of apoptosis .

Comparative Analysis with Similar Compounds

Research on structurally similar compounds indicates that halogen substitutions can significantly influence biological activity. For instance:

Scientific Research Applications

Potential Anticancer Activity

Research has indicated that spiro compounds can exhibit significant anticancer properties. For instance, studies have shown that derivatives of spiro[indole-thiazolidine] compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising IC50 values that suggest it could serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have highlighted the role of thiazolidine derivatives in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The presence of the trifluoromethyl group is believed to enhance the compound's potency by improving its lipophilicity and binding affinity to the target enzymes .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial activity. Research has shown that certain spiro compounds possess broad-spectrum antibacterial and antifungal properties. The unique structure of 1-(2-Chlorobenzyl)-3'-(3-trifluoromethylphenyl)spiro(2,3-dihydro-1H-indole-3,2'-thiazolidine-2,4'-dione) may contribute to its efficacy against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique spiro structure allows for the construction of complex molecular architectures through various synthetic routes. For example, it can be utilized in the synthesis of more complex indole-based structures that have potential applications in drug discovery .

Catalytic Applications

Recent studies have explored the use of spiro compounds in catalytic applications. The ability to facilitate reactions under mild conditions while maintaining high selectivity makes these compounds valuable in organic synthesis. The specific compound can be used as a catalyst or catalyst precursor in reactions such as Michael additions or cycloadditions, expanding its utility beyond traditional pharmaceuticals .

Case Study 1: Anticancer Evaluation

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of spiro[indole-thiazolidine] derivatives and evaluated their anticancer activity against human cancer cell lines. The lead compound demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent. Further mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

A research article focused on the anti-inflammatory properties of thiazolidine derivatives reported that this compound) effectively inhibited COX-2 activity with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This finding supports its potential use as a safer alternative to traditional NSAIDs with fewer gastrointestinal side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

*Estimated based on structural similarity to E897-0058 and E897-0217 .

Key Observations:

- Substituent Effects : The target compound’s 3-trifluoromethylphenyl group introduces strong electron-withdrawing effects, which may enhance receptor binding compared to fluorine (E897-0058) or methyl (E897-0217) substituents. Its 2-chlorobenzyl group is less polar than the 3-methoxybenzyl group in E897-0217, contributing to moderate logP (~4.5), balancing lipophilicity and solubility .

- Chlorinated Analogs : Compounds with multiple chlorines (e.g., 1-(2,4-DiCl-Bz)-3'-(3,4-DiCl-Ph)) exhibit higher molecular weights (>500) and likely reduced solubility, limiting therapeutic utility despite possible enhanced target affinity .

Q & A

Q. What are the common synthetic routes for synthesizing spiro[indole-thiazolidine] derivatives like this compound?

The synthesis typically involves multi-step reactions. For example:

- Staudinger Reaction : Used to form spiro-azetidine-indoline-diones via ketene-imine cycloaddition (e.g., using 3-trifluoromethylphenyl isocyanates) .

- Thiosemicarbazone Formation : Condensation of isatin derivatives with thiosemicarbazides under acidic conditions, followed by cyclization with chloroacetyl chloride .

- Spirocyclization : Base-mediated cyclization of hydrazine-carbothioamide intermediates to form the thiazolidine ring .

Q. Which spectroscopic techniques are critical for characterizing the spiro structure?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry, substituent positions, and ring junctions (e.g., δ ~5.4 ppm for spiro-CH groups) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ observed at m/z 393.0790 for a related spiro compound) .

- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. What biological activities have been reported for structurally related spiro compounds?

- Antibacterial Activity : Spiro[indoline-quinazoline] derivatives show inhibition against S. aureus and E. coli via topoisomerase IV interference (MIC: 2–16 µg/mL) .

- Antifungal Activity : Thiosemicarbazone derivatives exhibit activity against Candida species by disrupting ergosterol biosynthesis .

Q. What purification methods are effective for isolating spiro compounds?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 60:40) .

- Recrystallization : Using ethanol or DMSO/water mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in spiro compound structures?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Stereochemistry : Absolute configuration of spiro centers (e.g., R/S assignments) .

- Torsional Angles : Key for assessing ring strain (e.g., dihedral angles <10° for planar indole-thiazolidine systems) .

- Intermolecular Interactions : Hydrogen bonds (N–H···O) and π-stacking that influence stability .

Q. How do structural modifications (e.g., substituents) affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance antibacterial potency by increasing membrane permeability .

- Chlorobenzyl Moieties : Improve antifungal activity via hydrophobic interactions with fungal enzymes .

- Spiro Ring Size : Smaller rings (e.g., azetidine) increase rigidity, optimizing target binding .

Q. What strategies optimize reaction yields in spiro compound synthesis?

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Slow heating (60–80°C) minimizes side reactions during ring closure .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- 2D NMR Techniques : COSY and NOESY to assign overlapping proton signals .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., spiro-CH chemical shifts vs. X-ray bond lengths) .

- Computational Validation : DFT-calculated NMR shifts (e.g., using Gaussian 09) to verify experimental peaks .

Q. What computational methods predict the reactivity and stability of spiro compounds?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., bacterial topoisomerases) to prioritize synthesis .

- MD Simulations : Assess stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

Q. How should researchers design experiments to study spiro compound stability?

- Forced Degradation Studies : Expose compounds to UV light, heat (40–60°C), and varied pH (1–13) to identify degradation pathways .

- HPLC-MS Monitoring : Track decomposition products (e.g., hydrolyzed rings) under stress conditions .

- Crystallinity Analysis : Compare PXRD patterns before/after stability testing to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.